3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride
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Overview
Description
3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride is a chemical compound with the CAS Number: 2137640-50-5 . It is also known as 3-{[(4-tert-butylphenyl)methyl]amino}propanoic acid hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 257.76 . The InChI Code is 1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It’s important to note that the physical and chemical properties of a compound can depend on its purity and the conditions under which it’s stored.Scientific Research Applications
Alternative Building Blocks in Polymer Synthesis
One notable application of compounds similar to 3-Amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride is in the synthesis of polybenzoxazines. Research by Trejo-Machin et al. (2017) demonstrates the use of phloretic acid, a phenolic compound related to this compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This approach leads to the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the potential of such compounds in materials science (Trejo-Machin et al., 2017).
Antimicrobial Activity
Another significant area of application is in the development of antimicrobial agents. For instance, derivatives of similar compounds have shown good antimicrobial activity against various strains such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This indicates their potential as lead compounds in the development of new antimicrobial drugs (Mickevičienė et al., 2015).
Enantioselective Synthesis
The compound also finds application in enantioselective synthesis, a critical aspect of medicinal chemistry, enabling the preparation of drugs in their active forms. Arvanitis et al. (1998) explored routes for the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, using electrophilic attack strategies. This research highlights the compound's role in synthesizing biologically active molecules with potential therapeutic benefits (Arvanitis et al., 1998).
Chemical Modification and Material Applications
Compounds like this compound are also used in the chemical modification of materials. For example, Aly and El-Mohdy (2015) demonstrated the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including aminophenol derivatives, to form amine-treated polymers. These modified polymers exhibited enhanced thermal stability and promising biological activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect . .
Result of Action
The molecular and cellular effects of 3-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid Hydrochloride’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-3-(4-(tert-butyl)phenyl)propanoic Acid Hydrochloride . .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNAMPVIGROSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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